molecular formula C17H18FNO4S B2686473 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396847-67-8

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2686473
M. Wt: 351.39
InChI Key: BPURIDYYAGZKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO4S and its molecular weight is 351.39. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination Agents

Research by Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, which shows the importance of fluorinated compounds in enhancing enantioselectivity in chemical reactions. This indicates the potential of fluorinated benzenesulfonamides in synthetic chemistry, especially in achieving higher selectivity in fluorination reactions (Yasui et al., 2011).

Corrosion Inhibition

A study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives, including fluorinated compounds, suggests the application of similar structures in protecting metals against corrosion. This work emphasizes the relevance of molecular dynamics simulation and quantum chemical calculations in predicting the efficiency of such inhibitors (Kaya et al., 2016).

Crystal Structure Analysis

Investigations into the crystal structures of sulfonamides, as presented by Rodrigues et al. (2015), demonstrate the significance of understanding molecular interactions and architectural formations. This research could provide insights into the design of materials and drugs based on similar fluorinated benzenesulfonamides (Rodrigues et al., 2015).

Photosensitizers for Cancer Treatment

The synthesis of new zinc phthalocyanine derivatives containing benzenesulfonamide groups, as explored by Pişkin et al. (2020), underscores the potential of such compounds in photodynamic therapy for cancer. These findings reveal the importance of singlet oxygen quantum yield and photophysical properties in developing effective cancer treatments (Pişkin et al., 2020).

Cytotoxicity and Enzyme Inhibition

Research on new benzenesulfonamides for their cytotoxicity and enzyme inhibition potential by Gul et al. (2016) highlights the therapeutic applications of such compounds. This study reveals the importance of structural variations in benzenesulfonamides for targeting specific biological activities, including potential anti-tumor effects (Gul et al., 2016).

properties

IUPAC Name

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-23-16-7-6-13(10-15(16)18)24(21,22)19-11-17(20)9-8-12-4-2-3-5-14(12)17/h2-7,10,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPURIDYYAGZKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide

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